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molecular formula C9H15NO3 B8350363 (3-Isobutoxy-5-methyl-isoxazol-4-yl)-methanol

(3-Isobutoxy-5-methyl-isoxazol-4-yl)-methanol

Cat. No. B8350363
M. Wt: 185.22 g/mol
InChI Key: ADINXOXIQZVKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08357703B2

Procedure details

To a stirred solution of 3-isobutoxy-5-methyl-isoxazole-4-carboxylic acid (146 mg, 0.73 mmol) and triethylamine (74 mg, 0.73 mmol) in tetrahydrofuran (5 mL) at −10° C. and under argon was added ethyl chloroformate (80 mg, 1.46 mmol). After 30 min, the mixture was filtered and the filter cake washed with tetrahydrofuran (4 mL). The combined filtrates were added to a solution of sodium borohydride (69 mg, 1.83 mmol) in water (2 mL) at 5° C. After 2 h the mixture was concentrated in vacuo, diluted with NaOH (2 N, 4 mL) then dried, filtered and concentrated in vacuo to give the title compound (111 mg, 82%) as a pale yellow oil. MS: m/e=186.3 [M+H]+.
Name
3-isobutoxy-5-methyl-isoxazole-4-carboxylic acid
Quantity
146 mg
Type
reactant
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
69 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[C:10]([C:11](O)=[O:12])=[C:9]([CH3:14])[O:8][N:7]=1)[CH:2]([CH3:4])[CH3:3].C(N(CC)CC)C.ClC(OCC)=O.[BH4-].[Na+]>O1CCCC1.O>[CH2:1]([O:5][C:6]1[C:10]([CH2:11][OH:12])=[C:9]([CH3:14])[O:8][N:7]=1)[CH:2]([CH3:4])[CH3:3] |f:3.4|

Inputs

Step One
Name
3-isobutoxy-5-methyl-isoxazole-4-carboxylic acid
Quantity
146 mg
Type
reactant
Smiles
C(C(C)C)OC1=NOC(=C1C(=O)O)C
Name
Quantity
74 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
80 mg
Type
reactant
Smiles
ClC(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
69 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the filter cake washed with tetrahydrofuran (4 mL)
CONCENTRATION
Type
CONCENTRATION
Details
After 2 h the mixture was concentrated in vacuo
Duration
2 h
ADDITION
Type
ADDITION
Details
diluted with NaOH (2 N, 4 mL)
CUSTOM
Type
CUSTOM
Details
then dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C(C)C)OC1=NOC(=C1CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 111 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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